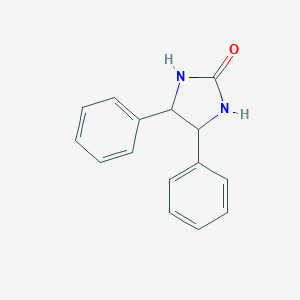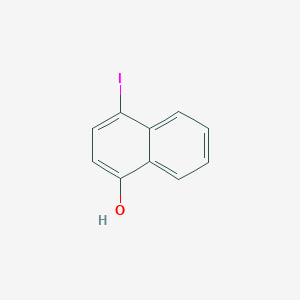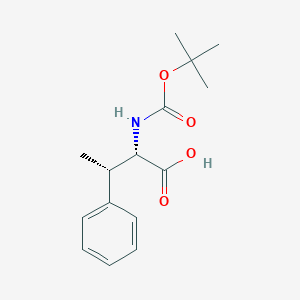
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid
Overview
Description
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid, commonly referred to as (2S,3S)-2-Amino-3-phenylbutanoic acid, is an important organic compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and scientific research. It is a chiral molecule, meaning that its two enantiomers have different physical and chemical properties. (2S,3S)-2-Amino-3-phenylbutanoic acid is used in the synthesis of pharmaceuticals, in the development of new drugs, and in the study of biochemical mechanisms. It has also been used in the study of the physiological effects of drugs and in the development of new laboratory experiments.
Scientific Research Applications
- The tert-butoxycarbonyl (Boc) group finds large applications in synthetic organic chemistry . It is used for the protection of amines in the synthesis of various organic compounds .
- A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
- The results of this method have shown that it is a straightforward and sustainable synthesis of tertiary butyl esters .
- The tert-butyl group, which is part of the Boc group, has unique reactivity patterns and finds applications in chemistry and biology .
- It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
- The outcomes of these applications highlight the versatility of the tert-butyl group and its potential for biocatalytic processes .
Synthetic Organic Chemistry
Chemistry and Biology
- Flow microreactors have been used for the direct introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds .
- This method is more efficient, versatile, and sustainable compared to the batch .
- The resultant flow process has enabled a direct and sustainable synthesis of tertiary butyl esters .
Flow Microreactors in Synthetic Organic Chemistry
Biosynthetic and Biodegradation Pathways
- Flow microreactors have been used for the direct introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds .
- This method is more efficient, versatile, and sustainable compared to the batch .
- The resultant flow process has enabled a direct and sustainable synthesis of tertiary butyl esters .
Flow Microreactors in Synthetic Organic Chemistry
Biosynthetic and Biodegradation Pathways
properties
IUPAC Name |
(2S,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-phenylbutanoic acid | |
CAS RN |
90731-57-0 | |
| Record name | (βS)-N-[(1,1-Dimethylethoxy)carbonyl]-β-methyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90731-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)
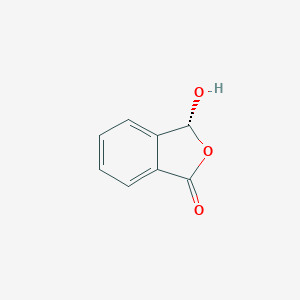
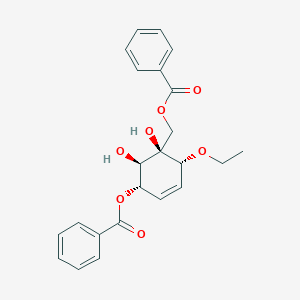
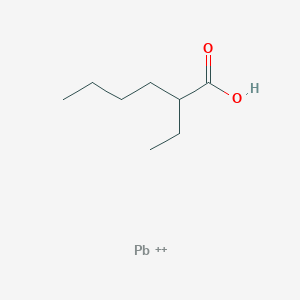
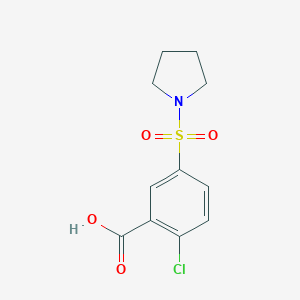
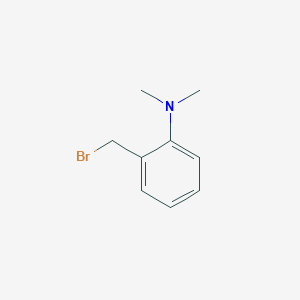
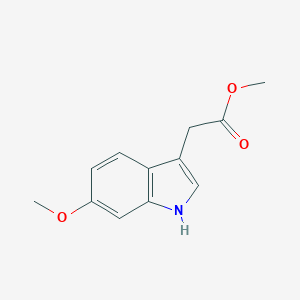
![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)
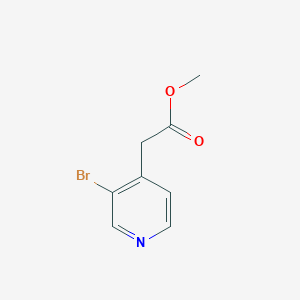
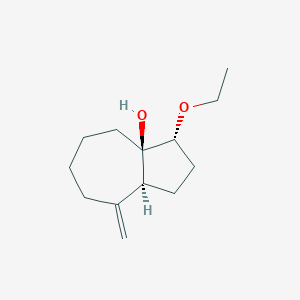
![8-Methoxyimidazo[1,2-a]pyridine](/img/structure/B168984.png)
